Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate
Description
Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate (CAS: 1420816-57-4) is a piperidine-derived compound with a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol . The structure features a tert-butoxycarbonyl (Boc)-protected piperidine ring substituted at the 4-position with both a cyclopropylamino group and a methyl group. This compound is commonly utilized as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(4,8-10-16)15-11-5-6-11/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBCKAMSHBOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process begins with the reaction of 4-methylpiperidine with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl ester and a cyclopropylamino substituent. Its molecular formula is , and it has a molecular weight of approximately 239.34 g/mol. The presence of the cyclopropyl group contributes to its unique pharmacological profile, enhancing receptor binding and activity.
Medicinal Chemistry Applications
-
Drug Development :
- This compound has been investigated as a potential therapeutic agent targeting various neurological disorders. Its structural similarity to known neuroactive compounds suggests potential efficacy in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's disease .
- Case Study : In vitro studies have shown that related compounds can exhibit protective effects against amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
-
Synthesis of Bioactive Compounds :
- This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis .
- Example Reaction : The compound can be utilized in multi-step synthesis protocols where it acts as a precursor for generating diverse pharmacophores through modifications such as alkylation or acylation .
- Research indicates that derivatives of this compound demonstrate significant activity against specific targets, including enzymes involved in neurotransmitter degradation. This positions it as a candidate for further exploration in the treatment of mood disorders and cognitive impairments .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, molecular properties, and applications of tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate with structurally related piperidine derivatives:
Key Structural and Functional Differences:
Substituent Rigidity: The cyclopropylamino group in the target compound imposes conformational rigidity, which can enhance binding specificity to biological targets compared to flexible analogs like the 3-aminopropyl derivative . Pyrimidine- or pyridine-containing analogs (e.g., CAS 1353989-79-3 and 333986-05-3) introduce aromaticity, enabling π-π stacking interactions critical for kinase inhibition .
Molecular Weight and Solubility :
- The target compound has the lowest molecular weight (254.37 g/mol), favoring better bioavailability compared to bulkier derivatives (e.g., 573.68 g/mol in the patent example) .
- Hydrophilic groups (e.g., hydroxyl in CAS 333986-05-3) improve aqueous solubility, whereas tert-butyl and cyclopropane groups enhance lipid solubility .
Synthetic Utility :
- The Boc-protected piperidine core is a common intermediate in multi-step syntheses. For example, describes coupling reactions using EDCl/HOBt to install thiazole-carboxamide groups, a strategy applicable to the target compound .
- Analogs with pyrimidine substituents (e.g., CAS 1353989-79-3) require additional steps for heterocycle formation, increasing synthetic complexity .
The cyclopropylamino group’s rigidity may reduce off-target effects compared to primary amines .
Biological Activity
Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate (CAS No. 1420816-57-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
This compound functions primarily as a selective modulator of neurotransmitter systems. Its structure suggests potential interactions with various receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit affinity for serotonin and norepinephrine receptors, which may contribute to their pharmacological effects.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, derivatives have shown promising activity against various viruses, including HIV and hepatitis C virus (HCV). The following table summarizes findings from recent studies:
| Compound | Virus Target | EC (μM) | CC (μM) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | HIV | 3.98 | >400 | >100 |
| Compound B | HCV | 32.2 | >200 | >6 |
These results indicate that modifications to the piperidine structure can enhance antiviral efficacy while maintaining low cytotoxicity .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant-like properties in animal models. A recent study reported the following results:
| Test Model | Effect Observed |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms |
| Forced Swim Test | Reduced immobility time |
These findings suggest that this compound may influence mood and anxiety-related behaviors .
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of various piperidine derivatives, this compound was evaluated for its action against HCV. The compound demonstrated significant inhibition of viral replication at concentrations as low as 32 μM, with minimal cytotoxic effects observed in cultured hepatocytes.
Case Study 2: Neuropharmacological Assessment
A behavioral study involving rodents indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. These results support further exploration into its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
